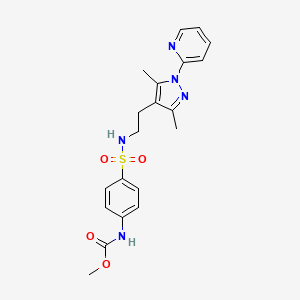

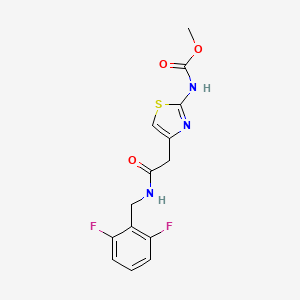

Methyl (4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related thiazole and selenazole carbamates typically involves chemical transformations starting from 2-aminothiazoles or 2-amino selenazoles as starting materials. For example, Kumar et al. (1993) describe the preparation of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate via chemical transformations involving 2-amino-4-(chloromethyl)thiazole as a starting material, highlighting the versatility of thiazole derivatives in synthesis pathways (Kumar et al., 1993).

Molecular Structure Analysis

The molecular structure of thiazole carbamates and related compounds often features complex hydrogen-bonding patterns and charge-separated structures, as evidenced by studies such as Portilla et al. (2007), which analyze the hydrogen-bonded chains and sheets in related molecular structures (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical reactivity of thiazole carbamates includes interactions with various nucleophiles and electrophiles, as demonstrated in studies exploring the synthesis of novel derivatives with potential biological activities. For instance, Ohkata et al. (1985) describe the alkylation and oxidation of thiazocine derivatives, shedding light on the chemical reactivity of compounds with thiazole moieties (Ohkata et al., 1985).

Physical Properties Analysis

The physical properties of thiazole carbamates, including their conformational stability and vibrational frequencies, can be determined through computational methods and spectroscopy. For example, Taşal and Kumalar (2012) conducted a study on the structure and vibrational spectra of a related molecule, providing insights into the physical properties of thiazole carbamates (Taşal & Kumalar, 2012).

Chemical Properties Analysis

Thiazole carbamates exhibit a range of chemical properties, including antifilarial and antitumor activities. Kumar et al. (1993) found that methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate exhibited significant antifilarial activity, demonstrating the potential biological applications of these compounds (Kumar et al., 1993).

Scientific Research Applications

Antitumor and Antifilarial Applications

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a chemically related compound, has shown potential in inhibiting leukemia cell proliferation and demonstrating in vivo antifilarial activity against adult worms of Acanthocheilonema viteae. Its primary mechanism of cytotoxic activity appears to be mitotic blocking, although it was inactive against Brugia pahangi at a specific dosage (Kumar et al., 1993).

Herbicidal Activity

A derivative, 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, has demonstrated potent herbicidal activity and good rice selectivity. It has shown effectiveness against annual weeds and has a low mammalian and environmental toxicity, indicating potential agricultural applications (Hwang et al., 2005).

Bioremediation Potential

Nocardioides sp. strain SG-4G can hydrolyze carbendazim (methyl-1H-benzimidazol-2-ylcarbamate) to 2-aminobenzimidazole, a related compound. This strain's ability to efficiently degrade carbendazim, a fungicide, suggests potential applications in enzymatic bioremediation (Pandey et al., 2010).

Photodynamic Therapy in Cancer Treatment

Zinc phthalocyanine derivatives with substituents related to the compound have been synthesized and characterized for potential use in photodynamic therapy for cancer treatment. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yield, important for Type II photosensitizers (Pişkin et al., 2020).

Agricultural Applications

Carbendazim (methyl-2-benzimidazole carbamate) and tebuconazole, similar to the compound , have been used in agriculture for fungal disease control. Solid lipid nanoparticles and polymeric nanocapsules have been developed as carrier systems for these compounds, indicating potential novel delivery methods for fungicides in agricultural applications (Campos et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N3O3S/c1-22-14(21)19-13-18-8(7-23-13)5-12(20)17-6-9-10(15)3-2-4-11(9)16/h2-4,7H,5-6H2,1H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRRKDGRLCSYUDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride](/img/structure/B2491639.png)

![2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(4-fluorobenzyl)oxime](/img/structure/B2491640.png)

![N-[(4-methoxyphenyl)methyl]-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2491643.png)

![2-((3,4-dichlorobenzyl)thio)-3-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491644.png)

![N'-cyclopropyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2491645.png)

![8-((4-(Tert-butyl)phenyl)sulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2491651.png)

![2-[4-(4-Pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491652.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)